molecular formula C25H24N4O4 B2749530 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea CAS No. 891114-66-2

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

Cat. No.: B2749530
CAS No.: 891114-66-2
M. Wt: 444.491
InChI Key: KNYJMEQJNCKART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research demonstrates the compound's significance in studying orexin (OX) receptors, which are implicated in regulating feeding, arousal, stress, and drug abuse. The effects of selective OX1R and OX2R antagonists, including this compound, have been evaluated in a binge eating model in female rats. The findings suggest a major role of OX1R mechanisms in compulsive food intake, indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Hypoglycemic Agent Design

Another study focused on the design, synthesis, and evaluation of derivatives of the compound as hypoglycemic agents. Through molecular docking and in vivo assessments in diabetic rat models, certain derivatives exhibited significant hypoglycemic activity, comparable to standard treatments like glibenclamide. These results highlight the potential of these derivatives in developing new anti-diabetic medications (Panchal et al., 2017).

Antimicrobial Activity

The compound's framework has also been explored for antimicrobial applications. Substituted derivatives were synthesized and demonstrated good antimicrobial activity against various pathogens. This suggests potential utility in developing novel antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacterial strains (Haranath et al., 2004).

Anticancer Potential

Further investigations into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, related to the chemical structure of interest, have revealed significant antiproliferative effects against various cancer cell lines. These findings suggest a promising avenue for developing new anticancer agents, with some derivatives showing potent activity comparable to established treatments like sorafenib (Feng et al., 2020).

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c30-24-14-20(16-29(24)21-10-11-22-23(15-21)33-13-12-32-22)28-25(31)27-19-8-6-18(7-9-19)26-17-4-2-1-3-5-17/h1-11,15,20,26H,12-14,16H2,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYJMEQJNCKART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.